![molecular formula C11H12N2O2 B14324831 3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione CAS No. 103240-15-9](/img/structure/B14324831.png)
3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-bromo-3-propylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
科学的研究の応用
3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including fluorescent probes and sensors.
作用機序
The mechanism of action of 3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
類似化合物との比較
Similar Compounds
3-Methyl-1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
6-Propyl-1H-pyrazolo[3,4-b]pyridine: A compound with a similar propyl substituent but different ring fusion.
3,6-Dimethylpyrazolo[1,5-a]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione stands out due to its specific substitution pattern and fused ring structure, which confer unique chemical and biological properties
特性
CAS番号 |
103240-15-9 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
3-methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-8-5-9(14)10-7(2)6-12-13(10)11(8)15/h5-6H,3-4H2,1-2H3 |
InChIキー |
QVJBDCVSIKKYPG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)C2=C(C=NN2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


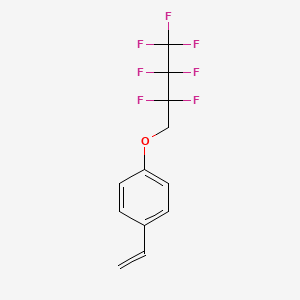
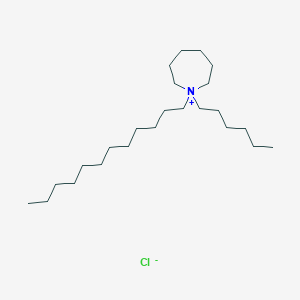
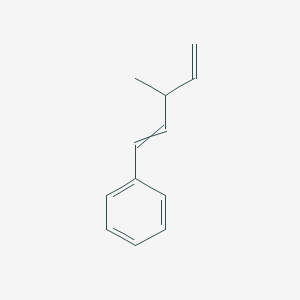
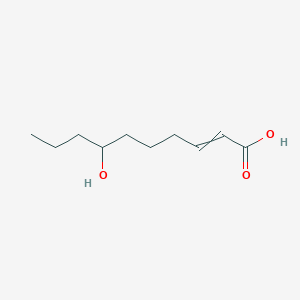
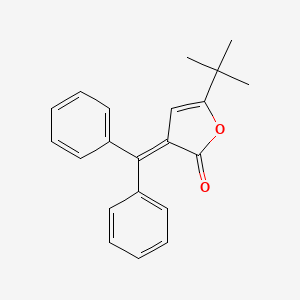
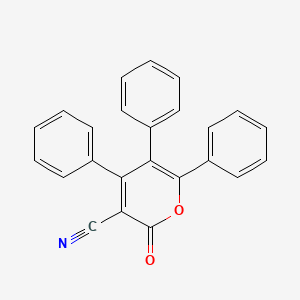
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
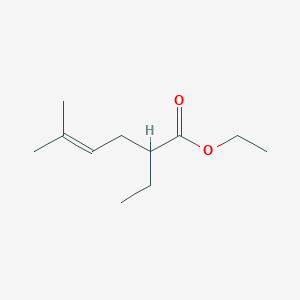
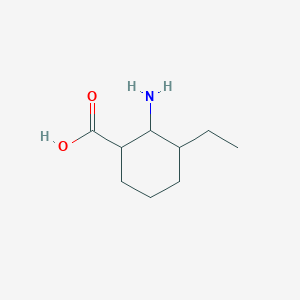
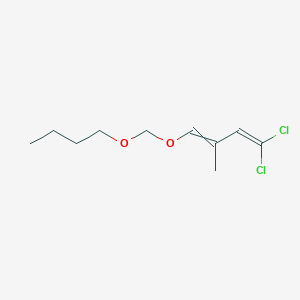
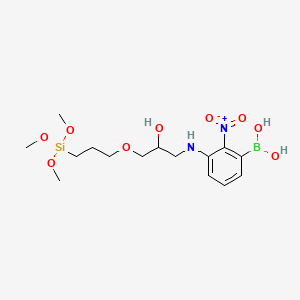
![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)
